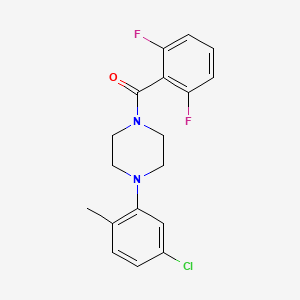

2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including halogenation, ketalization, and catalytic hydrogenolysis. For instance, in the synthesis of a neuroleptic agent, a Friedel-Crafts reaction was used followed by ring-opening, ketalization, and benzylamination steps . Similarly, the synthesis of antibacterial agents and piperidine derivatives also involves multiple steps, including the use of catalysts like rhodium (II) acetate and reagents such as boron trifluoride etherate . These methods suggest that the synthesis of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" would likely involve halogenated intermediates and possibly a catalyst to promote the formation of the piperazine ring.

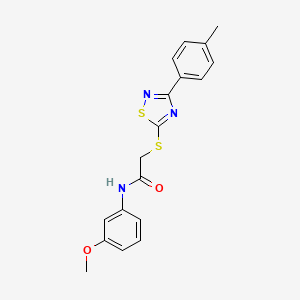

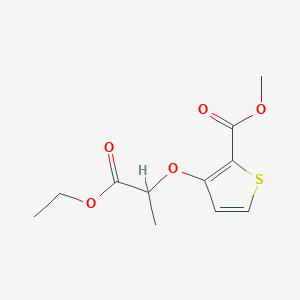

Molecular Structure Analysis

The molecular structure of compounds closely related to "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" includes various functional groups such as halogens, ketones, and piperidine or piperazine rings. These functional groups are known to influence the chemical reactivity and interactions of the molecule . The presence of electron-withdrawing groups like fluorine and chlorine can affect the electron density distribution within the molecule, potentially impacting its reactivity.

Chemical Reactions Analysis

The chemical reactions described in the papers include the use of halogenated intermediates and the formation of rings, such as piperidine derivatives . The presence of halogens in the molecule can make it susceptible to nucleophilic substitution reactions. Additionally, the ketone group can undergo various reactions, including condensation and reduction . These reactions are relevant to understanding the chemical behavior of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" are not directly provided, the properties of similar compounds can be inferred. Halogenated compounds often have higher densities and boiling points compared to their non-halogenated counterparts . The presence of a ketone group can influence the compound's solubility in organic solvents and its reactivity in condensation reactions . The piperazine ring can contribute to the rigidity of the molecule and affect its binding to biological targets .

Scientific Research Applications

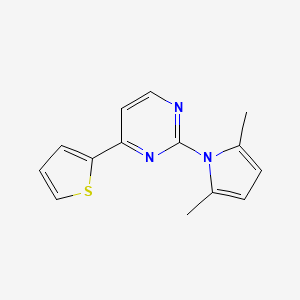

Arylcycloalkylamines and Arylpiperazine Derivatives

Synthesis and Evaluation of Ligands for D2-like Receptors Arylcycloalkylamines, including phenyl piperidines and piperazines, along with their arylalkyl substituents, play a crucial role in the potency and selectivity of binding affinity at D(2)-like receptors. These pharmacophoric groups are essential in the development of antipsychotic agents. This suggests that derivatives of the specified compound may have relevance in neuroscience, particularly in the context of receptor targeting and modulation (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use Piperazine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotic, antidepressant, anticancer, and antiviral medications. Slight modifications to the piperazine nucleus can significantly affect the medicinal potential of these molecules, indicating that the compound might have various therapeutic applications, depending on the specific substitutions made to its structure (Rathi et al., 2016).

Fluorescent Chemosensors

Fluorescent Chemosensors Based on Diformylphenol Compounds based on diformylphenol, similar to the fluorophenol segment of the specified compound, have been developed as chemosensors for various analytes, including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting potential research applications of the specified compound in environmental monitoring, biochemistry, and analytical chemistry (Roy, 2021).

properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF2N2O/c1-12-5-6-13(19)11-16(12)22-7-9-23(10-8-22)18(24)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNWBZQDVBWOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)